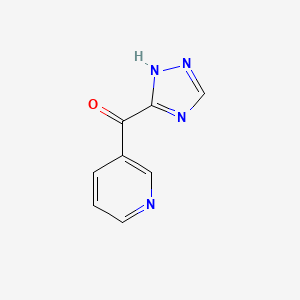

3-(4H-1,2,4-triazole-3-carbonyl)pyridine

Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and dynamic field, with nitrogen-containing ring systems playing a pivotal role in the design of new molecules with diverse functionalities. The 1,2,4-triazole (B32235) nucleus, a five-membered ring with three nitrogen atoms, is a prominent pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding. ijpca.orgnih.gov Similarly, the pyridine (B92270) ring, a six-membered aromatic heterocycle, is a ubiquitous structural motif in both natural products and synthetic compounds, valued for its chemical stability and versatile reactivity. researchgate.net The combination of these two heterocyclic systems into a single molecular entity is a well-established strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.net

Significance of the Triazole-Pyridine Scaffold in Contemporary Chemical Science

The fusion of triazole and pyridine rings has led to the development of compounds with a broad spectrum of pharmacological properties. Research has demonstrated that this scaffold is a key component in the design of potential anticancer, antitubercular, and antimicrobial agents. nih.govresearchgate.netmdpi.com The structural arrangement of the triazole and pyridine moieties allows for diverse substitution patterns, providing a powerful tool for medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. researchgate.net This versatility has cemented the triazole-pyridine scaffold as a privileged structure in the ongoing quest for new and effective therapeutic agents.

Scope and Research Trajectories for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine

Currently, there are no specific research trajectories or documented studies focusing on this compound. The PubChem database contains an entry for this compound, providing basic information such as its molecular formula (C8H6N4O) and a predicted XLogP3 value, but it lacks experimental data or citations to scientific literature.

The absence of dedicated research on this specific compound suggests several possibilities. It may be a novel compound that has yet to be synthesized and characterized, or it could be a synthetic intermediate that is typically not isolated or studied in detail. Future research endeavors could focus on the following areas:

Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound would be the foundational step. Subsequent detailed characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with single-crystal X-ray diffraction, would be crucial to unequivocally determine its structure and conformation.

Physicochemical Properties: Investigation into its fundamental physicochemical properties, including solubility, melting point, and electronic properties, would provide essential data for any future applications.

Exploration of Biological Activity: Given the established biological significance of the triazole-pyridine scaffold, this compound would be a prime candidate for screening against a variety of biological targets, including cancer cell lines, microbial strains, and specific enzymes.

Coordination Chemistry: The presence of multiple nitrogen atoms and a carbonyl group makes this molecule a potentially interesting ligand for the formation of coordination complexes with various metal ions. The resulting metal-organic frameworks could exhibit interesting catalytic or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQMGFOUEMIPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 3 4h 1,2,4 Triazole 3 Carbonyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the Triazole-Carbonyl-Pyridine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily accessible precursors. For 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, several strategic disconnections can be envisioned, primarily revolving around the formation of the 1,2,4-triazole (B32235) ring and the installation of the carbonyl linker.

Strategy A: Disconnection of the 1,2,4-Triazole Ring

The most common and effective approach involves the construction of the 1,2,4-triazole ring as a key step. This strategy is based on well-established cyclization reactions. The C-N bonds within the triazole ring are logical points for disconnection. A primary disconnection across the N1-C5 and N4-C5 bonds points towards precursors like an acyl hydrazide (hydrazide of nicotinic acid) and a one-carbon (C1) source. This leads to nicotinic acid hydrazide and a reagent like formamide (B127407) or formic acid. This approach is highly convergent and utilizes readily available starting materials derived from nicotinic acid.

Strategy B: Disconnection at the Carbonyl-Pyridine Bond

An alternative disconnection can be made at the C-C bond between the pyridine (B92270) ring and the carbonyl group. This suggests a coupling reaction between a pre-formed 3-(4H-1,2,4-triazol-3-yl) entity and a pyridine ring functionalized with a suitable group for carbonylation or cross-coupling. While feasible, this approach is often less direct than Strategy A, as the synthesis and selective functionalization of the standalone 3-substituted triazole can be complex.

Strategy C: Disconnection at the Carbonyl-Triazole Bond

A third possibility is the disconnection of the C-C bond between the carbonyl group and the triazole ring. This would involve the acylation of a 3-lithiated or other metallated 1,2,4-triazole derivative with a nicotinoyl halide or ester. This route can be challenging due to potential difficulties in the selective metallation of the triazole ring and the handling of reactive organometallic intermediates.

Based on efficiency, atom economy, and the availability of starting materials, Strategy A, which builds the triazole ring from a pyridine-derived precursor, is generally the most strategically sound and widely employed approach.

Advanced Synthetic Routes to this compound

Building upon the most logical retrosynthetic strategy, several advanced synthetic methods can be employed to construct the target molecule. These routes primarily focus on the efficient cyclization of the 1,2,4-triazole ring from a key intermediate, nicotinic acid hydrazide.

The formation of the 3-substituted-1,2,4-triazole ring is the lynchpin of the synthesis. Starting from nicotinic acid hydrazide (also known as isonicotinic acid hydrazide's isomer), several classic and modern cyclization reactions can be utilized.

One of the most direct methods is the Pellizzari reaction , which involves the condensation of an acyl hydrazide with an amide. wikipedia.orgdbpedia.orgdrugfuture.com In this context, the reaction of nicotinic acid hydrazide with formamide under thermal conditions leads to the formation of the desired 3-(pyridin-3-yl)-4H-1,2,4-triazole, which is the core of the target molecule without the carbonyl group. To obtain the target molecule directly, a different precursor would be needed. A more direct approach involves reacting nicotinic acid hydrazide with a reagent that provides the C5 carbon of the triazole ring.

A highly effective and common method involves the reaction of nicotinic acid hydrazide with formic acid or formamide. organic-chemistry.org Heating nicotinic acid hydrazide with an excess of formamide serves as both the C1 source and the solvent, leading to the formation of the 1,2,4-triazole ring through a cyclocondensation reaction. nih.govresearchgate.net

Table 1: Comparison of Cyclization Reagents for 1,2,4-Triazole Formation from Acyl Hydrazides

| Reagent | Reaction Type | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Formamide | Cyclocondensation | High Temperature (reflux) | Readily available, acts as solvent | High temperatures, potential side reactions |

| Formic Acid | Cyclocondensation | High Temperature (reflux) | Inexpensive, simple procedure | Corrosive, requires careful handling |

| Orthoesters | Condensation/Cyclization | Acid or base catalysis | Mild conditions, good yields | More expensive than formic acid/formamide |

| CS₂/KOH then Hydrazine (B178648) | Multi-step | Basic conditions, then hydrazine treatment | Versatile for thio-derivatives | Multi-step, use of toxic CS₂ |

Another established route is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles from the condensation of imides with hydrazines. wikipedia.orgresearchgate.neten-academic.comdrugfuture.com This method is generally more applicable for synthesizing N-substituted triazoles and might be a more circuitous route for the target compound.

The synthetic strategy hinges on the use of a pre-functionalized pyridine ring. Nicotinic acid (Pyridine-3-carboxylic acid) and its derivatives are ideal starting materials. The introduction of the carbonyl group is inherent to the use of nicotinic acid itself. The synthesis of the key intermediate, nicotinic acid hydrazide, is straightforward.

Esterification: Nicotinic acid is first converted to its corresponding ester, typically methyl nicotinate (B505614) or ethyl nicotinate, via Fischer esterification (reaction with the alcohol in the presence of a strong acid catalyst like H₂SO₄).

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent under reflux, to yield nicotinic acid hydrazide. This nucleophilic acyl substitution reaction is typically high-yielding and clean.

This two-step sequence provides the crucial precursor in excellent yield, ready for the subsequent triazole ring formation. Direct functionalization of an unsubstituted pyridine ring at the 3-position is possible through modern C-H activation methods, but for this specific target, starting with nicotinic acid is far more efficient. beilstein-journals.orgnih.govresearchgate.netnih.gov

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of 1,2,4-triazoles has been adapted to align with green chemistry principles. nih.gov

Microwave-Assisted Synthesis: A significant improvement over classical thermal methods is the use of microwave irradiation. nih.gov The reaction of nicotinic acid hydrazide with formamide can be accelerated dramatically under microwave conditions, often reducing reaction times from hours to minutes and increasing yields by minimizing thermal decomposition and side reactions. organic-chemistry.org

Solvent-Free Reactions: The reaction can be performed under solvent-free conditions by heating a solid mixture of the reactants, which reduces the use of volatile organic compounds (VOCs).

Catalytic Methods: While the uncatalyzed reaction with formamide or formic acid is common, research into acid or base-catalyzed cyclizations under milder conditions is ongoing. Copper-catalyzed methods have also been developed for certain triazole syntheses, often proceeding under aerobic conditions with high efficiency. frontiersin.orgnih.govisres.org

These green approaches not only reduce the environmental impact but also often lead to more efficient and economical synthetic processes.

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of the 1,2,4-triazole ring from nicotinic acid hydrazide and a C1 source like formamide follows a well-understood pathway.

The mechanism is analogous to that of the Pellizzari reaction. wikipedia.orgyoutube.com

N-acylation: The reaction initiates with the nucleophilic attack of the terminal amino group of nicotinic acid hydrazide onto the carbonyl carbon of formamide.

Dehydration/Cyclization: Following the initial addition, a molecule of water is eliminated to form an N-formyl nicotinic acid hydrazide intermediate. This intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the hydrazide attacks the carbonyl carbon of the newly introduced formyl group.

Aromatization: A subsequent dehydration step from the cyclic intermediate results in the formation of the stable, aromatic 1,2,4-triazole ring, yielding the final product.

The key thermodynamic driving force for the formation of the 1,2,4-triazole ring is the creation of a stable aromatic system from acyclic precursors. soton.ac.uk The high stability of the triazole ring makes the final aromatization step largely irreversible under typical synthetic conditions.

Kinetics: The cyclization and dehydration steps are typically the rate-determining parts of the synthesis. These processes have significant activation energy barriers, which is why high temperatures or microwave irradiation are often required to achieve reasonable reaction rates. jocpr.com Kinetic studies on related triazole formations show that the reaction generally follows first-order kinetics. The rate is dependent on factors such as temperature, catalyst presence, and the electronic nature of the substituents on the acyl hydrazide. Electron-withdrawing groups on the pyridine ring, for instance, can influence the nucleophilicity of the hydrazine moiety and affect the reaction rate.

Identification and Characterization of Reaction Intermediates

While direct spectroscopic studies on the reaction intermediates in the synthesis of this compound are not extensively documented in publicly available literature, the probable intermediates can be inferred from established mechanisms of 1,2,4-triazole synthesis. A common and plausible synthetic route commences with nicotinic acid hydrazide.

One established method for the synthesis of similar 3-pyridyl-1,2,4-triazole derivatives involves the reaction of nicotinohydrazide with carbon disulfide to yield a dithiocarbazate intermediate. This is followed by cyclization to form a mercapto-substituted triazole. impactfactor.org While this route leads to a thione derivative, it highlights the formation of key open-chain intermediates.

A more direct approach to the this compound core likely involves the reaction of nicotinohydrazide with a suitable one-carbon synthon, such as formamide or formic acid. In such a reaction, the initial step is the formation of an N-acylhydrazide intermediate. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the 1,2,4-triazole ring.

The proposed reaction mechanism for the formation of the 1,2,4-triazole ring from a hydrazide and a one-carbon source, such as formamide, is thought to proceed through a hemiaminal intermediate. frontiersin.org This is followed by the elimination of water to form the stable aromatic triazole ring.

Table 1: Plausible Intermediates in the Synthesis of this compound

| Intermediate Name | Proposed Structure | Method of Characterization |

| N'-formylnicotinohydrazide | Pyridine-C(=O)NHNHC(=O)H | Typically isolated and characterized by NMR and IR spectroscopy. The presence of two distinct carbonyl signals in the 13C NMR and characteristic N-H and C=O stretching frequencies in the IR spectrum would confirm its structure. |

| (Z)-N'-(hydroxymethylene)nicotinohydrazide | Pyridine-C(=O)NHN=CH(OH) | This hemiaminal intermediate is likely transient and difficult to isolate. Its formation can be inferred through mechanistic studies, computational modeling, and trapping experiments. |

Spectroscopic techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the detection and characterization of such reaction intermediates. The progress of the reaction can be monitored by observing the disappearance of the starting material signals and the appearance of new signals corresponding to the intermediates and the final product.

Derivatization Strategies and Functionalization of this compound

The chemical architecture of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially tuned properties. These modifications can be targeted at the pyridine ring, the nitrogen atoms of the triazole ring, and the carbonyl bridge.

Modifying the Pyridine Ring for Tuned Reactivity

The pyridine ring in this compound is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carbonyl-substituted triazole moiety. gcwgandhinagar.comaklectures.com Such reactions, if they occur, are expected to direct the incoming electrophile to the meta-position (C-5) relative to the ring nitrogen. youtube.com

More effective strategies for the functionalization of the pyridine ring include:

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer a direct route to introduce substituents onto the pyridine ring. These reactions can provide access to a range of arylated, alkylated, or alkenylated derivatives.

Nucleophilic Aromatic Substitution (SNAr): Introduction of a leaving group, such as a halogen, onto the pyridine ring would enable subsequent functionalization via SNAr reactions with various nucleophiles.

Functionalization of the Triazole Nitrogen Atoms

The 1,2,4-triazole ring possesses two nitrogen atoms (N-1 and N-4) that can potentially be functionalized, most commonly through alkylation. The regioselectivity of N-alkylation is a critical aspect to consider. researchgate.net

N-Alkylation: The reaction of this compound with alkyl halides in the presence of a base is a common method for introducing alkyl groups onto the triazole nitrogen atoms. The choice of base and solvent can influence the ratio of N-1 to N-4 alkylated products. researchgate.net In some instances, the alkylation can lead to a rearrangement of an N-4 substituted triazole to the thermodynamically more stable N-1 isomer, particularly with pyridyl substituents present. otago.ac.nz

Table 2: Regioselectivity in the Alkylation of Substituted 1,2,4-Triazoles

| Alkylating Agent | Base | Solvent | Major Isomer | Reference |

| Alkyl Halides | DBU | THF | N-1 (approx. 90:10) | researchgate.net |

| Benzyl Bromide | Acetonitrile (reflux) | N-1 (rearrangement) | otago.ac.nz | |

| Benzyl Bromide | Dichloromethane (RT) | N-4 (kinetic product) | otago.ac.nz |

Transformations at the Carbonyl Bridge

The carbonyl group serves as a versatile handle for a variety of chemical transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). wikipedia.orgchemistrystudent.comlibretexts.org This transformation would yield pyridin-3-yl(4H-1,2,4-triazol-3-yl)methanol. The choice of reducing agent is important, as stronger agents like LiAlH4 can potentially also reduce the pyridine ring under certain conditions.

Oxidation: While the carbonyl group itself is at a high oxidation state, reactions targeting adjacent positions could be envisioned.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form tertiary alcohols.

Regioselective Functionalization Methodologies

Achieving regioselectivity is a paramount challenge in the functionalization of a multi-functional molecule like this compound.

Pyridine Ring: For regioselective alkylation of the pyridine ring, a blocking group strategy can be employed. For instance, a maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov

Triazole Ring: As discussed, the regioselectivity of N-alkylation of the triazole ring is influenced by reaction conditions. The use of specific bases and solvents can favor the formation of either the N-1 or N-4 isomer. researchgate.netotago.ac.nz Directed metallation, using organolithium or other strong bases, followed by quenching with an electrophile, can also provide a regioselective route to functionalized triazoles.

Computational and Theoretical Chemistry Studies of 3 4h 1,2,4 Triazole 3 Carbonyl Pyridine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and the nature of chemical bonds with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the equilibrium geometry and electronic properties of heterocyclic compounds. For 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, DFT calculations, typically employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to optimize the molecular structure. acs.orgresearchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The electronic structure is further analyzed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding the molecule's reactivity, electronic transitions, and charge transfer properties. researchgate.net In molecules containing both pyridine (B92270) and triazole rings, the HOMO is often localized on the more electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and reactivity. researchgate.netmdpi.com

| Parameter | Typical Calculated Value/Observation | Significance |

|---|---|---|

| N-N Bond Length (Triazole) | ~1.36-1.39 Å | Indicates partial double bond character within the ring. nih.gov |

| C-N Bond Length (Triazole) | ~1.31-1.38 Å | Reflects the aromaticity and stability of the triazole ring. nih.gov |

| HOMO Energy | Varies with substituent; typically negative | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Varies with substituent; typically negative but higher than HOMO | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Several eV | Indicates kinetic stability and resistance to electronic excitation. researchgate.net |

While DFT is highly effective, ab initio methods offer a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are derived directly from first principles without empirical parameterization. researchgate.net They are often considered the "gold standard" for electronic structure calculations.

For molecules like this compound, ab initio methods are typically used to perform single-point energy calculations on geometries previously optimized with DFT. acs.org This approach provides a more refined understanding of the electronic energies, ionization potentials, and electron affinities. nih.gov Comparisons between DFT and ab initio results help to validate the chosen DFT functional and provide a high-confidence prediction of the molecule's electronic properties. Studies on related azoles have utilized these high-level methods to analyze electronic states and interpret complex spectroscopic data. nih.gov

Conformational Analysis and Tautomerism of this compound

The flexibility of the molecule and the potential for proton migration within the triazole ring are critical aspects of its chemistry, both of which can be effectively studied through computational methods.

Computational chemists map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of the resulting structure at each step. This process identifies the minimum energy conformers (the most stable shapes) and the energy barriers for rotation between them. In similar bi-heterocyclic systems, it is common to find that planar or near-planar conformations are not always the most stable due to steric hindrance, leading to twisted structures. nih.gov The dihedral angles between the planes of the rings are crucial parameters derived from these studies. nih.govnih.gov

| Dihedral Angle | Description | Influence on Properties |

|---|---|---|

| Pyridine C - Carbonyl C - Triazole C - Triazole N | Defines the twist between the carbonyl group and the triazole ring. | Affects conjugation and electronic communication between the rings. |

| Pyridine N - Pyridine C - Carbonyl C - Carbonyl O | Defines the orientation of the pyridine ring relative to the carbonyl group. | Impacts intramolecular interactions and the molecular dipole moment. |

The 1,2,4-triazole ring is subject to prototropic tautomerism, meaning the hydrogen atom can reside on different nitrogen atoms. For a 3-substituted 1,2,4-triazole, three tautomers are possible: the 1H, 2H, and 4H forms. ijsr.netresearchgate.net The relative stability of these tautomers is a critical aspect of the molecule's identity and reactivity.

Quantum chemical calculations are essential for determining the relative energies and, consequently, the equilibrium populations of these tautomers. Studies on various C-substituted 1,2,4-triazoles have shown that the electronic nature of the substituent significantly influences the tautomeric preference. acs.org Electron-withdrawing groups, such as the 3-carbonyl-pyridine moiety, have been shown in theoretical studies to stabilize the 1H-tautomer, whereas electron-donating groups often favor the 2H-tautomer. acs.org The 4H form is frequently found to be the least stable. acs.org These calculations provide Gibbs free energies, which are used to predict the equilibrium constants between the different tautomeric forms in the gas phase.

| Tautomer | Relative Energy (Gas Phase) | General Stability Order |

|---|---|---|

| 1H-tautomer | 0.0 (Reference) | Most Stable |

| 2H-tautomer | > 0 | Intermediate |

| 4H-tautomer | >> 0 | Least Stable |

The relative stability of tautomers can be profoundly influenced by the surrounding environment, particularly the solvent. A tautomer with a larger dipole moment will be preferentially stabilized by a polar solvent. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate these solvent effects. researchgate.netacs.org

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. By comparing the free energies of the tautomers in the gas phase versus in a simulated solvent (e.g., water or methanol), researchers can predict how the tautomeric equilibrium will shift. acs.orgresearchgate.net Theoretical studies on related triazoles have demonstrated that the presence of a polar solvent can significantly alter the energy differences between tautomers, sometimes even changing the identity of the most stable form compared to the gas phase. researchgate.net This information is crucial for understanding the behavior of the molecule in realistic chemical and biological systems.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing a detailed picture of its interactions and conformational landscape in various environments.

In solution, the intermolecular interactions of this compound are dictated by the nature of the solvent. In protic solvents, such as water or methanol, the molecule can act as both a hydrogen bond donor (N-H of the triazole ring) and acceptor (the nitrogen atoms of both rings and the carbonyl oxygen). In aprotic solvents, dipole-dipole interactions and van der Waals forces are more dominant.

In the solid state, the crystal packing is largely determined by hydrogen bonding and π-π stacking interactions. The planar structures of the pyridine and triazole rings facilitate stacking, while the hydrogen bond donor and acceptor sites promote the formation of extended networks. These non-covalent interactions are crucial in determining the polymorphic forms and physicochemical properties of the solid material.

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Description | Potential Impact |

|---|---|---|

| Hydrogen Bonding | Between the triazole N-H and the nitrogen atoms or carbonyl oxygen of neighboring molecules. | Influences crystal packing, solubility, and melting point. |

| π-π Stacking | Between the aromatic pyridine and triazole rings of adjacent molecules. | Contributes to the stability of the crystal lattice. |

| Dipole-Dipole | Arising from the polar nature of the molecule. | Affects intermolecular forces and bulk properties. |

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the carbonyl group to the pyridine and triazole rings. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. The planarity of the molecule is a key feature, with the lowest energy conformations likely having the pyridine and triazole rings close to coplanar to maximize conjugation. Tautomerism of the 1,2,4-triazole ring (1H vs. 4H) also contributes to the dynamic behavior, with the 4H tautomer generally being the more stable form. nih.gov

Theoretical Spectroscopy of this compound

Theoretical spectroscopy simulations are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations and electronic transitions.

Density Functional Theory (DFT) calculations are commonly used to simulate the infrared (IR) and Raman spectra of molecules like this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. The assignment of vibrational modes is then performed by analyzing the displacement vectors for each frequency.

Key vibrational modes for this molecule would include:

N-H stretching of the triazole ring.

C=O stretching of the carbonyl group.

C=N and C=C stretching vibrations within the pyridine and triazole rings.

In-plane and out-of-plane bending modes of the rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Triazole N-H | Stretching | ~3100-3300 |

| Carbonyl C=O | Stretching | ~1650-1700 |

| Pyridine/Triazole Rings | C=N/C=C Stretching | ~1400-1600 |

Theoretical calculations of NMR chemical shifts provide a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR spectra. The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine and triazole rings. The chemical environment of each proton, influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group, will determine its specific chemical shift. Similarly, the ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Reaction Mechanism Predictions and Catalytic Cycle Modeling

Theoretical chemistry can be used to explore the reactivity of this compound and model potential reaction mechanisms. For instance, its role as a ligand in catalysis can be investigated. The nitrogen atoms in both the pyridine and triazole rings can act as coordination sites for metal ions.

Computational modeling can be used to:

Determine the preferred coordination sites and geometries of metal complexes.

Calculate the binding energies of the ligand to various metal centers.

Model the transition states and reaction pathways of catalytic cycles where the molecule or its metal complex is involved.

For example, in a hypothetical catalytic cycle, the molecule could coordinate to a metal catalyst, facilitating a transformation of a substrate. DFT calculations could elucidate the energetics of each step in the cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination, providing insights into the reaction mechanism and the factors controlling catalytic activity.

Computational Elucidation of Organic Transformations Involving this compound

The synthesis of the 1,2,4-triazole ring system, a core component of the title compound, involves several established routes, including the cyclization of thiosemicarbazide (B42300) derivatives or multicomponent reactions. Computational chemistry plays a crucial role in understanding the mechanisms of these transformations. For instance, the synthesis of 1,2,4-triazoles can be achieved through a copper-catalyzed one-pot reaction involving amides and nitriles. frontiersin.orgnih.gov Theoretical calculations in such cases help to elucidate the multi-step process, which may involve cascade addition, oxidation, and cyclization reactions. frontiersin.orgnih.gov

DFT calculations are commonly employed to map the potential energy surface of the reaction, identifying the intermediates and transition states. For example, in the synthesis of substituted 1,2,4-triazoles, computational models can predict the most likely site of protonation or the preferred tautomeric form of an intermediate, which dictates the subsequent cyclization pathway. dnu.dp.ua Studies on the photochemical synthesis of 1,2,4-triazoles from diazoalkanes and azodicarboxylates have used computational methods to distinguish between possible mechanistic pathways, such as those involving nitrile ylides versus triplet species addition. nih.govresearchgate.net These computational investigations provide insights into the electronic and steric factors that govern the reaction's feasibility and regioselectivity, knowledge that is transferable to understanding the synthesis of this compound.

Transition State Analysis and Reaction Path Optimization

A key aspect of computational reaction elucidation is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The geometry and energy of a transition state determine the activation barrier and, consequently, the rate of the reaction. For the formation of the 1,2,4-triazole ring, theoretical calculations are used to locate the transition state structures for key steps like intramolecular cyclization. nih.gov

For instance, the intramolecular cyclization of a thiosemicarbazide precursor to form a 1,2,4-triazole-3-thione involves the nucleophilic attack of a nitrogen atom on a carbonyl carbon, followed by dehydration. nih.gov Transition state analysis for this process would involve optimizing the geometry of the molecule as it transforms from the open-chain reactant to the cyclic intermediate. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Furthermore, reaction path optimization, often using methods like the Intrinsic Reaction Coordinate (IRC), allows chemists to follow the trajectory from the transition state down to the reactants and products on the potential energy surface. This confirms that the identified transition state correctly connects the intended intermediates in the proposed mechanism. While a specific reaction path optimization for this compound's synthesis is not available, this methodology is standard in computational studies of heterocyclic synthesis and provides a detailed picture of the reaction dynamics. frontiersin.org

Theoretical Structure-Activity Relationship (SAR) Investigations

Theoretical Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for designing and optimizing molecules with desired biological activities. For derivatives of this compound, these computational approaches correlate molecular structure with function, guiding the synthesis of more potent and selective compounds.

Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

For pyridinyl-1,2,4-triazole derivatives, 3D-QSAR studies have been conducted to understand their anticancer potential. nih.gov In these studies, a series of compounds, such as 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, are aligned, and their steric and electrostatic fields are calculated. nih.gov Methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are used to build the QSAR model. nih.gov

The resulting models are validated statistically to ensure their predictive power. Key statistical parameters include the squared correlation coefficient (r²), which indicates the goodness of fit, the cross-validated correlation coefficient (q²), which assesses the model's internal predictability, and the predictive r² (pred_r²), which measures the external predictive ability on a test set of compounds. nih.govphyschemres.org

A successful QSAR model can identify key structural features that influence activity. For example, a model for 1,2,4-triazole derivatives revealed that specific electrostatic and steric field points are crucial for activity. nih.gov The model indicated that low to optimum electronegative substituents at certain positions and optimally sized bulkier groups at others could enhance the desired biological effect. nih.gov

Table 1: Representative QSAR Model Statistics for 1,2,4-Triazole Derivatives This table presents typical statistical results from 2D and 3D-QSAR studies on various 1,2,4-triazole derivatives, illustrating the predictive power of these models.

| Model Type | Method | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | pred_r² (External Prediction) | Key Descriptors | Reference |

| 3D-QSAR | GA-kNN-MFA | 0.8713 | 0.2129 | 0.8417 | Electrostatic, Steric | nih.gov |

| 2D-QSAR | MLR | 0.936 (R² test) | 0.51 | Not Reported | Topological, Constitutional | physchemres.orgresearchgate.net |

| 2D-QSAR | MNLR | 0.852 (R² test) | 0.90 | Not Reported | Quantum-chemical | physchemres.orgresearchgate.net |

| 2D-QSAR | ANN | 0.896 | Not Reported | Not Reported | Not Specified | physchemres.orgresearchgate.net |

Abbreviations: GA-kNN-MFA, Genetic Algorithm k-Nearest Neighbor Molecular Field Analysis; MLR, Multiple Linear Regression; MNLR, Multiple Non-Linear Regression; ANN, Artificial Neural Network.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. While a specific pharmacophore model for this compound has not been reported, studies on analogous structures provide valuable insights.

For instance, a pharmacophore model developed for a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives identified a common set of features. The top-ranked hypothesis consisted of two aromatic ring features and one hydrogen bond acceptor feature, with specific geometric distances between them. Such a model serves as a 3D query to screen virtual libraries for new compounds that fit the hypothesis and are therefore likely to be active. It also guides ligand design by indicating where specific functional groups should be placed on the molecular scaffold to optimize interactions with a target.

Binding Site Interaction Analysis (theoretical, without biological context)

Theoretical binding site interaction analysis, often performed using molecular docking, predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. Even without a specific biological context, these computational methods can reveal the inherent noncovalent interaction capabilities of a molecule like this compound.

The pyridine and 1,2,4-triazole rings are both capable of engaging in a variety of noncovalent interactions that are crucial for molecular recognition. nih.gov Theoretical studies, including DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis, have been used to characterize these interactions. mdpi.com

π-π Stacking: The aromatic pyridine and triazole rings can stack with other aromatic systems. researchgate.net Computational studies on related pyridyl-oxadiazole systems have confirmed the presence and nature of these (heterocycle)···(aromatic) π-π interactions. mdpi.comnih.gov Analysis of electron density distribution can identify bond critical points (BCPs) between the interacting rings, which is characteristic of noncovalent interactions. mdpi.com

Hydrogen Bonding: The nitrogen atoms in both the pyridine and triazole rings can act as hydrogen bond acceptors. The N-H proton of the 4H-1,2,4-triazole moiety can act as a hydrogen bond donor. nih.gov

lp⋯π Interactions: The lone pair (lp) of electrons on the nitrogen or oxygen atoms can interact with the electron-deficient π-system of an aromatic ring. Hirshfeld surface analysis is a computational tool used to visualize and quantify these types of intermolecular contacts in crystal structures. researchgate.net

Molecular docking simulations of pyridyl-1,2,4-triazole derivatives into protein active sites have shown that these interactions are key to their binding affinity. nih.gov The simulations reveal how the pyridine and triazole moieties orient themselves to form hydrogen bonds and hydrophobic or aromatic interactions with amino acid residues. nih.gov These theoretical analyses provide a fundamental understanding of the molecule's interaction potential, which is a prerequisite for its function in any biological system.

In-depth Analysis of this compound in Coordination Chemistry Remains an Unexplored Frontier

A comprehensive review of scientific literature reveals a significant gap in the dedicated research concerning the coordination chemistry and metal complexation of the specific chemical compound, this compound. Despite extensive searches for scholarly articles and experimental data, no specific studies detailing the synthesis, characterization, and coordination properties of metal complexes involving this particular ligand appear to be publicly available.

The compound, identified by the CAS Registry Number 1520363-52-3, possesses a unique structural motif combining a pyridine ring and a 1,2,4-triazole ring linked by a carbonyl group. This arrangement suggests a rich potential for coordination chemistry, with multiple potential donor sites for metal chelation. However, the scientific community has yet to publish in-depth investigations into its behavior as a ligand.

Consequently, it is not possible to provide a detailed, scientifically accurate article based on the requested outline, which includes specific subsections on ligand design principles, theoretical predictions of coordination geometry, synthesis and characterization of metal complexes, determination of stoichiometry and stability constants, advanced spectroscopic characterization, and single-crystal X-ray diffraction analysis.

While the broader classes of pyridinyl-triazole and triazole-carboxamide ligands have been the subject of coordination chemistry research, the specific arrangement and carbonyl linkage in this compound would endow it with unique electronic and steric properties, making direct extrapolation from related compounds scientifically unsound. The absence of empirical data—such as stability constants, spectroscopic signatures of metal-ligand bonds, and crystal structures—precludes a thorough and accurate discussion as per the user's structured request.

This lack of available information highlights a potential area for future research within the field of coordination chemistry. The synthesis of this compound and the exploration of its coordination behavior with various metal ions could lead to the discovery of novel complexes with interesting structural, magnetic, or catalytic properties.

Until such research is conducted and published, any article on the coordination chemistry of this specific compound would be speculative and fall short of the required standards of scientific accuracy and detail.

Coordination Chemistry and Metal Complexation Research Involving 3 4h 1,2,4 Triazole 3 Carbonyl Pyridine

Catalytic Applications of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Metal Complexes

Metal complexes incorporating pyridyl-triazole ligands have demonstrated significant potential in various catalytic applications. The electronic properties and structural versatility of these ligands play a crucial role in the catalytic activity of their metal complexes.

In the realm of homogeneous catalysis, mechanistic studies of related pyridyl-triazole metal complexes have provided valuable insights. For instance, ruthenium(II) complexes of 1,2,3-triazole appended tertiary phosphines have been investigated for transfer hydrogenation, nitro reduction, and α-alkylation reactions. organic-chemistry.org Density functional theory (DFT) calculations on these systems have suggested that the free energy of β-hydride elimination from the respective Ru-alkoxide intermediates is a key mechanistic step. organic-chemistry.org The electronic nature of the triazole ligand, being a strong σ-donor and a weaker π-acceptor compared to bipyridyl ligands, influences the redox potentials of the metal center, which is a critical factor in catalytic cycles. rsc.orgnih.gov

To bridge the gap between homogeneous and heterogeneous catalysis, strategies for the heterogenization of pyridyl-triazole-based catalysts are being explored. One common approach is the incorporation of these complexes into solid supports such as polymers or inorganic materials like silica. This can enhance catalyst stability and recyclability. While specific examples for this compound are not documented, the principles of immobilizing similar complexes through covalent bonding or encapsulation are well-established and could be readily applied.

Metal complexes of pyridyl-triazole ligands have shown activity in a range of important chemical transformations:

C-H Activation: Palladium-catalyzed C-H functionalization on triazole rings has been a subject of significant research, leading to the synthesis of substituted 1,2,3- and 1,2,4-triazoles. nih.gov These reactions are valuable for creating complex organic molecules from simple precursors. Copper-catalyzed C-H arylation of related triazolopyridines has also been reported. nih.gov

Oxidation: Copper(II) complexes with a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). rsc.org

Reduction: Rhenium complexes of 3-(2-pyridyl)-1,2,4-triazole have been investigated as electrocatalysts for the reduction of carbon dioxide (CO2). rsc.orgnih.gov These studies highlight the potential of such complexes in addressing environmental concerns related to greenhouse gases. Furthermore, ruthenium(II) complexes with triazole-appended phosphine (B1218219) ligands are highly active catalysts for the transfer hydrogenation of carbonyl compounds and the reduction of nitro compounds. organic-chemistry.org

Table 1: Catalytic Applications of Metal Complexes with Related Pyridyl-Triazole Ligands This table is based on data for structurally similar compounds to this compound.

| Catalyst Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Rhenium complexes of 3-(2-pyridyl)-1,2,4-triazole | CO₂ Reduction | Demonstrated electrocatalytic activity for CO₂ reduction, with efficiency influenced by the ligand's electronic properties. | rsc.orgnih.gov |

| Ruthenium(II) complexes of 1,2,3-triazole appended tertiary phosphines | Transfer Hydrogenation, Nitro Reduction | Highly active for the reduction of carbonyl and nitro compounds. Mechanistic studies point to β-hydride elimination as a key step. | organic-chemistry.org |

| Palladium complexes | C-H Functionalization | Effective for the direct C-H arylation of 1-substituted 1,2,4-triazoles. | nih.gov |

| Copper(II) complexes of 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Oxidation | Selectively catalyze the oxidation of styrene to benzaldehyde. | rsc.org |

Supramolecular Chemistry and Crystal Engineering with this compound

The structural features of this compound, with its multiple nitrogen donors and potential for hydrogen bonding, make it a promising building block in supramolecular chemistry and crystal engineering.

The solid-state structures of compounds containing pyridyl and triazole rings are often governed by a variety of non-covalent interactions. In the crystal structure of a tripyridine-substituted triazole derivative, π-π stacking interactions between pyridyl rings and C-H···π interactions were observed to play a crucial role in the formation of a two-dimensional network. uni.lu The study of supramolecular entities formed from 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole salts has highlighted the importance of the interplay of various non-covalent interactions in constructing higher-dimensional assemblies. chemmethod.com A detailed analysis of the crystal packing in 1,2,4-triazole-3-thione compounds has revealed that dispersion forces and coulombic interactions are the major contributors to the lattice energy. researchgate.net

Table 2: Non-Covalent Interactions in Related Pyridyl-Triazole Crystal Structures This table is based on data for structurally similar compounds to this compound.

| Compound | Observed Non-Covalent Interactions | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|

| Tripyridine-substituted triazole | π-π stacking, C-H···π interactions | Two-dimensional network | uni.lu |

| 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole salts | Hydrogen bonding, anion-π interactions | Diverse supramolecular networks influenced by counteranions | chemmethod.com |

| 1,2,4-Triazole-3-thione derivatives | Dispersion forces, coulombic interactions, N-H···S hydrogen bonds | Stabilized packing through supramolecular synthons | researchgate.net |

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural framework of this compound and related pyridyl-triazole ligands presents significant potential for applications in host-guest chemistry and molecular recognition. The arrangement of nitrogen atoms within both the triazole and pyridine (B92270) rings creates multiple sites for noncovalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition. nih.gov The nitrogen-rich nature of the 1,2,4-triazole (B32235) ring, combined with the pyridyl group, allows these ligands to act as effective hydrogen bond donors and acceptors.

Furthermore, the incorporation of pyridyl-triazole ligands into larger, self-assembled metallo-organic structures, such as helicates and cages, opens avenues for encapsulating guest molecules. researchgate.net While studies on some iron-based helicates using triazole-containing ligands did not result in the binding of small drug molecules into the central cavity, the potential for encapsulation remains a key area of interest. researchgate.net The design of the ligand, including the specific substitution pattern on the pyridine and triazole rings, is crucial in defining the size, shape, and chemical environment of the cavity, thereby dictating its affinity for potential guest molecules. The ability of the triazole moiety to act as a bridging unit can also lead to the formation of polynuclear complexes with specific magnetic or catalytic properties, where the cavity between metal centers could potentially host small substrates. researchgate.net

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes containing pyridyl-1,2,4-triazole ligands is a field of active investigation, particularly concerning their electron transfer properties and potential for catalysis. The ligand's electronic characteristics—specifically its σ-donor and π-acceptor capabilities—play a critical role in modulating the redox potentials of the coordinated metal center. nih.gov Compared to more common ligands like 2,2'-bipyridine, pyridyl-triazole ligands are generally considered to have stronger σ-donor and weaker π-acceptor properties. nih.gov This electronic profile influences the stability of different oxidation states of the metal and the mechanisms of electron transfer.

The redox properties of metal complexes with pyridyl-triazole ligands are typically studied using techniques like cyclic voltammetry. Studies on ruthenium(II) and rhenium(I) complexes provide significant insight into the electron transfer processes. For instance, ruthenium(II) complexes containing substituted pyridyl-1,2,3-triazole ligands exhibit a series of redox events corresponding to both metal-centered oxidation (Ru(II)/Ru(III)) and ligand-centered reductions. rsc.org

A combined spectroelectrochemical and DFT computational approach on these ruthenium complexes revealed that despite variations in the ligand structure, the oxidation and reduction potentials remain relatively similar across a series of related compounds. rsc.org The initial reduction is typically localized on one of the bipyridine ligands, while subsequent reductions involve the pyridyl-triazole ligand. rsc.org This indicates that the LUMO (Lowest Unoccupied Molecular Orbital) is often centered on the bipyridine, while the pyridyl-triazole ligand's orbitals are involved at more negative potentials. The shorter Ru–N(triazole) bond distances compared to Ru–N(pyridine) bonds in these complexes highlight the strong coordination of the triazole ring, which stabilizes the complex across its various redox states. rsc.org

In Rhenium(I) tricarbonyl complexes of the type [Re(CO)₃Cl(N-N)], where N-N is a pyridyl-1,2,4-triazole ligand, the redox behavior is characterized by two distinct reduction waves. nih.govacs.org The first reduction is a one-electron process attributed to the reduction of the pyridyl-triazole ligand, forming a radical anion. The second reduction wave, also a one-electron process, is similarly centered on the ligand. The strong σ-donating character of the pyridyl-triazole ligand increases electron density on the metal center, which in turn leads to more negative reduction potentials compared to analogous complexes with bipyridine derivatives. nih.gov

| Complex | Eox (V vs. Fc/Fc+) | Ered(1) (V vs. Fc/Fc+) | Ered(2) (V vs. Fc/Fc+) | Reference |

|---|---|---|---|---|

| [Re(CO)₃Cl(Hpy)] | Not Reported | -1.99 | -2.28 | nih.govacs.org |

| [Re(CO)₃Cl(Hph)] | Not Reported | -1.93 | -2.22 | nih.govacs.org |

| Ru(bpy)₂(L1)₂ | 1.07 | -1.54 | -1.79 | rsc.org |

| Ru(bpy)₂(L2)₂ | 1.08 | -1.55 | -1.80 | rsc.org |

Hpy = 3-(2-pyridyl)-1,2,4-triazole; Hph = 3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole; L1 = 1-(4-isopropyl-phenyl)-4-(2-pyridyl)-1,2,3-triazole; L2 = 1-(4-butoxy-phenyl)-4-(2-pyridyl)-1,2,3-triazole; bpy = 2,2'-bipyridine.

Metal complexes derived from this compound and its isomers have demonstrated significant promise in electrocatalysis, particularly for the reduction of carbon dioxide (CO₂). Rhenium(I) tricarbonyl complexes containing 3-(2-pyridyl)-1,2,4-triazole ligands are effective and selective catalysts for this transformation. nih.govacs.org

The catalytic mechanism is initiated by the electrochemical reduction of the complex. In CO₂-saturated electrolytes, the cyclic voltammograms of these complexes show a significant current enhancement at the second reduction potential, indicating catalytic activity. nih.govacs.org The process involves multiple electron and proton transfer steps.

The proposed mechanistic pathway for CO₂ reduction catalyzed by [Re(CO)₃Cl(N-N)] (where N-N is a pyridyl-triazole ligand) is as follows:

Two-Electron Reduction: The catalyst first undergoes two successive one-electron reductions at the ligand, forming a dianionic species [Re(CO)₃Cl(N-N)]²⁻. nih.gov

Chloride Dissociation: The doubly reduced complex is unstable and releases a chloride ion (Cl⁻) to generate a five-coordinate intermediate, [Re(CO)₃(N-N)]⁻. nih.gov

CO₂ Binding: The coordinatively unsaturated intermediate binds a CO₂ molecule.

The pyridyl-triazole ligand is essential to this catalytic function. Its electronic properties help to stabilize the reduced states of the complex and facilitate the necessary electron transfers for CO₂ activation. The relatively low reduction potentials required for these complexes make them attractive for energy-efficient CO₂ conversion. acs.org Homogeneous catalysts like these are particularly valuable for mechanistic studies because their well-defined structures allow for a clearer understanding of the fundamental steps involved in the catalytic cycle. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of 3 4h 1,2,4 Triazole 3 Carbonyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in solution. A combination of one-dimensional (¹H, ¹³C) and multidimensional experiments provides unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and spatial arrangement.

The structural complexity of molecules containing multiple heterocyclic rings necessitates the use of two-dimensional (2D) NMR experiments for complete signal assignment. ipb.pt For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-H proton of the triazole ring. The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the carbonyl substituent. ijpca.org The triazole N-H proton is anticipated to be a broad singlet at a downfield chemical shift (δ 12.0-14.0 ppm), characteristic of acidic protons involved in hydrogen bonding or exchange. urfu.ru

¹³C NMR: The carbon spectrum would display signals for the pyridine ring carbons, the triazole ring carbons, and the carbonyl carbon. The carbonyl carbon is typically found significantly downfield (δ > 160 ppm). The triazole ring carbons (C3 and C5) are also characteristically deshielded. urfu.ru

COSY: This experiment reveals proton-proton (¹H-¹H) couplings. It would be crucial for establishing the connectivity of the protons within the pyridine ring, allowing for the assignment of adjacent protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the pyridine ring that bears a proton.

HMBC: This experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is arguably the most critical experiment for this molecule, as it establishes the connectivity between the different structural fragments. Key expected correlations would include those between the pyridine protons and the carbonyl carbon, and between the triazole N-H proton and the triazole ring carbons (C3 and C5), confirming the link between the pyridine, carbonyl, and triazole moieties.

Table 1: Expected NMR Chemical Shift Assignments for this compound Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine-H2 | 8.90 - 9.10 | 150.0 - 152.0 | C4, C6, C=O |

| Pyridine-H4 | 7.90 - 8.10 | 123.0 - 125.0 | C2, C5, C6 |

| Pyridine-H5 | 7.40 - 7.60 | 135.0 - 137.0 | C3, C4 |

| Pyridine-H6 | 8.70 - 8.90 | 148.0 - 150.0 | C2, C4, C5 |

| Carbonyl (C=O) | - | 165.0 - 175.0 | - |

| Triazole-NH | 12.5 - 14.5 | - | C3 (Triazole), C5 (Triazole) |

| Triazole-C3 | - | 155.0 - 160.0 | - |

| Triazole-C5 | - | 158.0 - 162.0 | - |

Dynamic NMR for Conformational Exchange and Tautomeric Equilibria

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, existing in 1H, 2H, and 4H forms. mdpi.comchemmethod.com While the 4H tautomer is specified in the compound name, the possibility of equilibrium with other tautomers in solution cannot be discounted and is a prime subject for dynamic NMR (DNMR) studies. researchgate.net Additionally, restricted rotation around the single bonds connecting the pyridine ring to the carbonyl group and the carbonyl to the triazole ring could lead to different conformational isomers.

Variable-temperature (VT) NMR experiments are employed to study these dynamic processes. If a tautomeric equilibrium or slow conformational exchange is occurring, separate signals for the different species might be observed at low temperatures. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventual coalescence into a single, averaged signal at higher temperatures. Analysis of the coalescence temperature and line shapes can provide quantitative information about the energy barriers and rates of these dynamic exchanges.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide a "molecular fingerprint" based on the vibrational modes of a molecule. researchgate.net These methods are particularly sensitive to the types of functional groups present and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

The vibrational spectrum of this compound is expected to show a series of characteristic bands corresponding to its constituent functional groups. The assignment of these bands is often aided by computational density functional theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. nih.govnih.gov

N-H Stretching: A prominent, often broad band is expected in the 3300-2700 cm⁻¹ region, corresponding to the N-H stretching vibration of the triazole ring. tuiasi.ro Its broadness is a strong indicator of hydrogen bonding. tuiasi.ro

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear as a group of weaker bands above 3000 cm⁻¹. tuiasi.ro

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group (ν(C=O)) is expected in the range of 1680-1710 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic rings.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine and triazole rings are expected to produce a series of medium to strong bands in the 1620-1400 cm⁻¹ region. ijpca.orgtuiasi.ro A band around 1595 cm⁻¹ is often attributed to the pyridine C=N stretch. tuiasi.ro The ν(C=N) of the triazole ring is often observed near 1470-1490 cm⁻¹. tuiasi.ro

Ring and Bending Vibrations: The region below 1400 cm⁻¹ contains a complex series of bands arising from in-plane and out-of-plane bending vibrations of C-H and N-H groups, as well as ring breathing and deformation modes. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: Based on data from analogous triazole and pyridine compounds.

| Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Expected Intensity |

| ν(N-H) stretch | 3300 - 2700 | Medium-Strong, Broad |

| ν(C-H) aromatic stretch | 3100 - 3000 | Weak-Medium |

| ν(C=O) stretch | 1710 - 1680 | Strong |

| ν(C=N) / ν(C=C) ring stretch | 1620 - 1400 | Medium-Strong |

| δ(N-H) in-plane bend | ~1400 | Medium |

| Ring breathing/deformation | 1300 - 1000 | Medium |

Hydrogen Bonding and Intermolecular Interaction Signatures

In the solid state, this compound is expected to form extensive intermolecular hydrogen bonds. The primary interaction would be of the N-H···N type, where the N-H group of one triazole ring donates its proton to a nitrogen atom of an adjacent pyridine or triazole ring. nih.gov This interaction is the main reason for the significant broadening and red-shifting (shift to lower frequency) of the ν(N-H) band in the IR spectrum. tuiasi.ro The strength of the hydrogen bond can be correlated with the magnitude of this shift. Weaker interactions, such as C-H···O or C-H···N, may also be present and can cause more subtle shifts in the corresponding C-H stretching and bending modes. rsc.orgmjcce.org.mk

X-ray Diffraction and Electron Diffraction Studies

While NMR and vibrational spectroscopy provide crucial information about structure and bonding, single-crystal X-ray diffraction (XRD) offers the definitive determination of the molecular structure in the solid state. It provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. mdpi.com

An XRD study of this compound would unequivocally confirm the 4H-tautomeric form in the crystal lattice. It would also reveal the conformation of the molecule, particularly the dihedral angles between the planes of the pyridine ring, the carbonyl group, and the triazole ring. nih.govresearchgate.net

Furthermore, diffraction studies are paramount for understanding the supramolecular assembly. The analysis of the crystal packing would reveal the specific hydrogen bonding network, identifying the donor and acceptor atoms and the geometry of these interactions. nih.gov It could also identify other non-covalent interactions, such as π–π stacking between aromatic rings, which often play a significant role in the stability of the crystal structure. nih.gov Powder X-ray diffraction (PXRD) can be used to confirm the bulk purity and crystallinity of a synthesized sample. nih.gov

Electron diffraction is a complementary technique that can be used to determine the molecular structure of compounds in the gas phase or as very thin crystalline films. A comparison between solid-state (X-ray) and gas-phase (electron) diffraction data can provide valuable insights into the effects of intermolecular forces on molecular conformation.

Table 3: Typical Bond Lengths (Å) and Angles (°) in Pyridyl-Triazole Structures from X-ray Diffraction Note: These are representative values from related structures and serve as a reference.

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| Triazole N-N | 1.37 - 1.41 |

| Triazole C-N | 1.31 - 1.36 |

| Pyridine C-C | 1.37 - 1.40 |

| Pyridine C-N | 1.33 - 1.35 |

| C(pyridine)-C(carbonyl) | 1.48 - 1.52 |

| C(carbonyl)-C(triazole) | 1.47 - 1.51 |

| C=O | 1.20 - 1.24 |

| Bond Angles (°) ** | |

| C-N-C in Pyridine | 116 - 118 |

| N-C-N in Triazole | 108 - 112 |

| C-C-C in Pyridine | 118 - 121 |

| Dihedral Angles (°) ** | |

| Pyridine Ring - Triazole Ring | 25 - 70 |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no publicly available experimental data for the specific chemical compound “this compound” corresponding to the advanced spectroscopic and crystallographic investigations requested.

Databases such as PubChem contain a theoretical entry for this compound (also named pyridin-3-yl(1H-1,2,4-triazol-5-yl)methanone), but explicitly state that there is no available literature or patent data for this substance. uni.lu

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis for the following sections as outlined in the request:

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

While research exists on related but distinct 1,2,4-triazole and pyridine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. An article with the requested scientific accuracy and detail cannot be generated without specific experimental results for the compound .

Absorption and Emission Spectral Analysis

There is no available scientific literature detailing the absorption and emission spectral analysis of this compound. Consequently, data regarding its absorption maxima (λmax), molar absorptivity (ε), and emission maxima (λem) in various solvents are not available for presentation or discussion.

Quantum Yield and Excited State Lifetime Investigations

Similarly, investigations into the quantum yield (Φ) and excited state lifetime (τ) of this compound have not been reported in the accessible scientific literature. As such, no data tables or detailed research findings on these photophysical parameters can be provided.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Studies

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is contingent on the existence of chiral derivatives of the compound . The literature search did not yield any information on the synthesis or stereochemical analysis of chiral derivatives of this compound. Therefore, no data or discussion on this topic can be presented.

Reactivity and Fundamental Reaction Pathways of 3 4h 1,2,4 Triazole 3 Carbonyl Pyridine

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) and Triazole Rings

Both the pyridine and 1,2,4-triazole (B32235) rings are π-deficient aromatic systems, which makes them generally resistant to electrophilic attack and more susceptible to nucleophilic attack compared to electron-rich aromatic rings like benzene.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is intensified by the strongly electron-withdrawing carbonyl group at the 3-position. Consequently, electrophilic aromatic substitution on the pyridine ring is exceptionally difficult and requires harsh conditions. uoanbar.edu.iqyoutube.com When such reactions do occur, the substitution is directed to the positions meta to the nitrogen atom (C5) and meta to the deactivating carbonyl group (C5). quora.comyoutube.com

Nucleophilic aromatic substitution on the pyridine ring typically requires a leaving group at the C2, C4, or C6 positions, which are most activated towards nucleophilic attack. Since the parent molecule lacks such a leaving group, this pathway is not readily accessible without prior functionalization.

Triazole Ring: The 1,2,4-triazole ring exhibits distinct reactivity. Due to the high electron density on the nitrogen atoms, electrophilic attack, such as protonation and alkylation, occurs exclusively at the ring nitrogens. nih.govchemicalbook.com The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are π-deficient and can undergo nucleophilic substitution, particularly if a suitable leaving group is present. chemicalbook.com

In the case of electrophilic substitution like alkylation on the N-unsubstituted triazole ring, a mixture of products is possible. Alkylation can occur at N1, N2, or N4. Studies on related S-substituted 1,2,4-triazoles have shown that reactions with electrophiles can yield N1 and N2 isomers, with the N2 alkylated products often being preferentially formed. nih.govnih.gov The precise regioselectivity for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine would likely be influenced by the steric hindrance imposed by the adjacent carbonylpyridine group and the specific reaction conditions.

| Ring System | Reaction Type | Predicted Site of Attack | Rationale |

|---|---|---|---|

| Pyridine | Electrophilic Substitution | C5 | Ring is highly deactivated; C5 is meta to both the ring N and the carbonyl group. quora.com |

| Pyridine | Nucleophilic Substitution | Unlikely without a leaving group | Requires activation and a suitable leaving group at C2, C4, or C6. |

| 1,2,4-Triazole | Electrophilic Substitution (e.g., Alkylation) | N1, N2, or N4 | High electron density and lone pairs on nitrogen atoms make them nucleophilic. chemicalbook.com |

| 1,2,4-Triazole | Nucleophilic Substitution | C5 | The C5 position is electron-deficient, but reaction requires a leaving group. chemicalbook.com |

The synthesis of the 1,2,4-triazole ring system often involves ring-closing (cyclization) reactions. Common synthetic routes include the condensation of hydrazides with appropriate reagents or the intramolecular cyclization of acyl amidrazones. frontiersin.orgnih.govorganic-chemistry.org Therefore, this compound can be conceptually formed via the cyclization of a precursor such as N'-(hydrazinecarbonyl)nicotinimidamide.

Due to their aromatic stability, both the pyridine and 1,2,4-triazole rings are generally resistant to ring-opening reactions. Such transformations typically require high energy input or specific reagents designed to cleave the ring system. For instance, treatment of some fused triazole systems with hydrazine (B178648) hydrate (B1144303) can promote cleavage of an adjacent ring to form a cyclic amidrazone, which can then be re-closed to form a new triazole ring. acs.org However, simple ring-opening of the core heterocycles under standard conditions is not a characteristic reaction pathway.

Reactivity of the Carbonyl Group

The ketone carbonyl group is a key reactive center in the molecule, susceptible to nucleophilic attack at its electrophilic carbon atom.

The carbonyl group readily undergoes addition reactions with various nucleophiles. A prominent example is its reduction to a secondary alcohol, forming (pyridin-3-yl)(4H-1,2,4-triazol-3-yl)methanol. This transformation can be achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comncert.nic.in The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. youtube.com

Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), are also expected to add to the carbonyl carbon to form tertiary alcohols, creating a new carbon-carbon bond.

Condensation reactions provide a versatile pathway for the derivatization of the carbonyl group. numberanalytics.comvanderbilt.edulibretexts.org These reactions involve the initial nucleophilic addition to the carbonyl group followed by the elimination of a small molecule, typically water. For example, this compound is expected to react with:

Primary amines (R-NH₂): to form imines (Schiff bases).

Hydroxylamine (NH₂OH): to form an oxime.

Hydrazine (NH₂-NH₂) and its derivatives: to form hydrazones.

These reactions are fundamental in synthetic chemistry for creating new derivatives with potentially altered chemical and biological properties.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction (Addition) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |